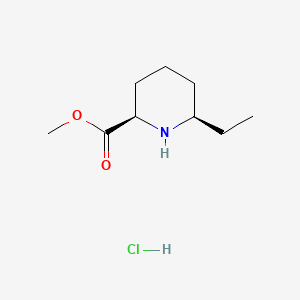![molecular formula C6H10ClF2N B6609883 (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2866254-59-1](/img/structure/B6609883.png)
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, commonly referred to as DFMAH, is an organic compound that has been used in a variety of scientific research applications. It is a chiral compound that has been used in the synthesis of a variety of compounds and has been studied for its potential role in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
DFMAH has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including chiral compounds, and has been studied for its potential role in biochemical and physiological processes. It has also been used as a building block for the synthesis of other compounds. In addition, it has been used in the synthesis of polymers and polymeric materials.
Mecanismo De Acción
The mechanism of action of DFMAH is not well understood. However, it is believed that the compound acts as a chiral catalyst, promoting the formation of certain compounds from their precursors. It is also believed that the compound may interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFMAH are not well understood. However, it has been suggested that the compound may interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects. In particular, it has been suggested that the compound may be involved in the regulation of the immune system and the production of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DFMAH in laboratory experiments include its high yield and its ability to act as a chiral catalyst. Additionally, it can be easily synthesized using a variety of methods. The limitations of using DFMAH in laboratory experiments include its potential to interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects.
Direcciones Futuras
Future research on DFMAH should focus on further elucidating its mechanism of action and understanding its potential biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound. Finally, further research should be conducted to determine the potential toxicity of this compound when used in laboratory experiments.
Métodos De Síntesis
DFMAH can be synthesized using a variety of methods. One method involves the reaction of 1-chloro-3-azabicyclo[3.1.0]hexane with potassium difluoromethanesulfinate in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield. Another method involves the reaction of 1-chloro-3-azabicyclo[3.1.0]hexane with potassium difluoromethanesulfonate in the presence of a base such as sodium hydroxide. This reaction also produces the desired product in high yield.
Propiedades
IUPAC Name |
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDOTXJULJRZBR-FINAUTGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)

![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)

![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)